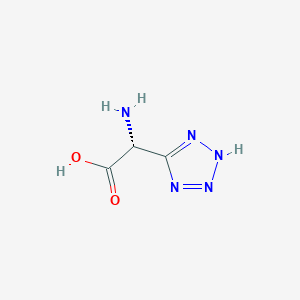
tetrazol-5-yl-glycine-(RS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazol-5-yl-glycine-(RS) is a synthetic compound known for its potent and selective action as an N-methyl-D-aspartate (NMDA) receptor agonist. This compound is significantly more potent than NMDA or glutamate, making it a valuable tool in scientific research . It is used primarily in studies related to neuropharmacology and neurophysiology due to its ability to induce convulsant and excitotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazol-5-yl-glycine-(RS) typically involves the use of click chemistry approaches, which are known for their efficiency and eco-friendliness . One common method involves the cycloaddition reaction between azides and alkynes to form the tetrazole ring. The reaction conditions often include the use of copper catalysts and solvents like water or acetonitrile .
Industrial Production Methods
Industrial production of tetrazol-5-yl-glycine-(RS) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazol-5-yl-glycine-(RS) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at the tetrazole ring, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrazol-5-yl-glycine-(RS) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of tetrazoles.
Wirkmechanismus
Tetrazol-5-yl-glycine-(RS) exerts its effects by binding to and activating NMDA receptors, which are a subtype of glutamate receptors in the brain. This activation leads to the influx of calcium ions into neurons, triggering a cascade of intracellular events that can result in excitotoxicity and neuronal damage . The compound’s high potency and selectivity for NMDA receptors make it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and related neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamate: A natural ligand for NMDA receptors but less potent than tetrazol-5-yl-glycine-(RS).
NMDA: Another synthetic NMDA receptor agonist, also less potent than tetrazol-5-yl-glycine-(RS).
D,L-(tetrazol-5-yl)glycine: A similar compound with comparable properties and applications.
Uniqueness
Tetrazol-5-yl-glycine-(RS) stands out due to its exceptional potency and selectivity for NMDA receptors. This makes it a more effective tool for research compared to other similar compounds .
Eigenschaften
Molekularformel |
C3H5N5O2 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2H-tetrazol-5-yl)acetic acid |
InChI |
InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m1/s1 |
InChI-Schlüssel |
UKBRUIZWQZHXFL-PVQJCKRUSA-N |
Isomerische SMILES |
C1(=NNN=N1)[C@H](C(=O)O)N |
Kanonische SMILES |
C1(=NNN=N1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)
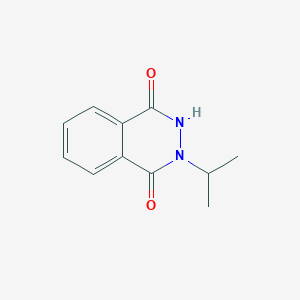
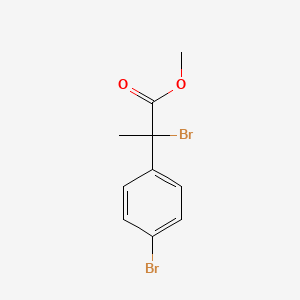
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
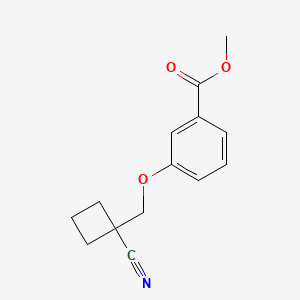
![3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13006702.png)
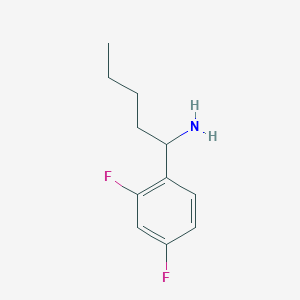
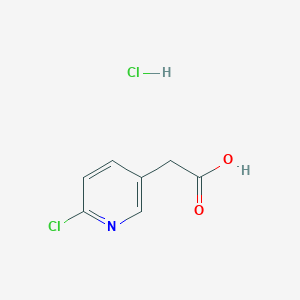
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
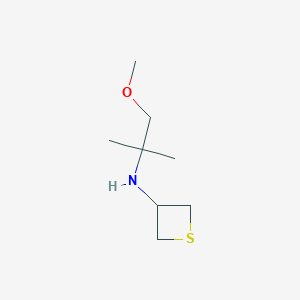
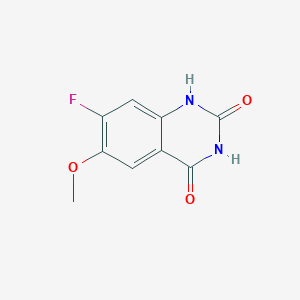
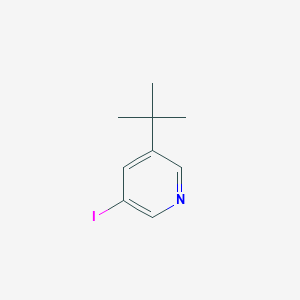
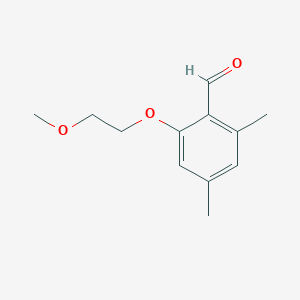
![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
